2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol
Description
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol (C₁₄H₁₁Cl₂NO) is a chlorinated phenolic compound featuring an imino group and a 2-methylpropenyl substituent. Its structure includes two aromatic rings: a 2-chlorophenyl group linked via an imino bridge and a 4-chlorophenol moiety.
Properties
CAS No. |
84611-66-5 |
|---|---|
Molecular Formula |
C17H15Cl2NO |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-chloro-2-[C-(2-chlorophenyl)-N-(2-methylprop-2-enyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C17H15Cl2NO/c1-11(2)10-20-17(13-5-3-4-6-15(13)19)14-9-12(18)7-8-16(14)21/h3-9,21H,1,10H2,2H3 |
InChI Key |
IQMXSKDXSORSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with 2-methyl-2-propenylamine to form an imine intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorophenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Specifically, compounds with similar structures have been noted for their anticancer properties, indicating that this compound may also exhibit similar activities.
- Case Study : Research on chlorophenol derivatives has shown that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. This suggests that the compound may have therapeutic potential against various cancers.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of more complex molecules.
- Synthesis Pathways : The synthesis of this compound typically involves reactions between chlorophenol derivatives and other organic reagents, which can lead to the formation of new compounds with diverse functionalities.
Research indicates that the biological activity of compounds related to this structure can be significant. Studies have demonstrated that similar compounds can act as inhibitors or modulators of specific biological pathways.
- Example : A study highlighted the use of chlorophenol derivatives in inhibiting certain enzymes linked to cancer progression, suggesting that this compound could be further investigated for similar applications.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations: Alkyl Chain Length and Reactivity
Hexyl Derivative (CID 3061914) :
- Structure : Replaces the 2-methylpropenyl group with a hexyl chain.
- Molecular Formula: C₁₉H₂₁Cl₂NO.
- The saturated hexyl chain may confer greater metabolic stability compared to the reactive propenyl group in the target compound, which could undergo oxidation or polymerization .
Methylphenyl Analog (2-(4-Chloro-2-methylphenyl)phenol):
- Structure: Lacks the imino group and propenyl substituent.
- Molecular Formula : C₁₃H₁₁ClO.
- Key Differences: Absence of the imino group eliminates hydrogen-bonding capability, reducing molecular rigidity and crystal packing efficiency. Lower molecular weight and Cl count may decrease toxicity but also diminish bioactivity .
Functional Group Modifications: Nitro and Anilino Substituents
4-Nitro-2-(5′-chlorosalicylidenamino)diphenylamine ():
- Structure: Features nitro (-NO₂) and anilino (-NHPh) groups.
- The target compound lacks nitro substituents, suggesting lower direct mutagenicity but possible propenyl-related reactivity .
Physicochemical and Structural Properties
Hydrogen Bonding and Crystal Packing
The target compound’s phenolic -OH and imino groups facilitate hydrogen bonding, which could lead to stable crystalline phases. Graph-set analysis (as discussed in ) would predict intermolecular O-H···N and C-H···Cl interactions, contrasting with the methylphenyl analog’s weaker packing due to fewer H-bond donors .
Predicted Physicochemical Data
| Compound Name | Molecular Formula | logP (Predicted) | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁Cl₂NO | ~3.5 | 296.15 | 2-Propenylimino, 2-Cl, 4-Cl |
| Hexyl Derivative (CID 3061914) | C₁₉H₂₁Cl₂NO | ~5.2 | 350.29 | Hexylimino, 2-Cl, 4-Cl |
| 2-(4-Chloro-2-methylphenyl)phenol | C₁₃H₁₁ClO | ~2.8 | 218.68 | Methylphenyl, phenol |
| Epoxiconazole | C₁₇H₁₃ClFN₃O | ~3.8 | 329.76 | Triazole, 2-Cl, 4-F |
Biological Activity
2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol is C15H14ClN2O. The compound features a chlorophenol moiety and an imine functional group, which may contribute to its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN2O |
| Molecular Weight | 288.74 g/mol |
| SMILES | C=C(C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
| InChI | InChI=1S/C15H14ClN2O/c1-3-10(16)7-5-11-12(17)8-6-9(18)4-2/h5-8,10,18H,1H3 |
Anticancer Activity
Chlorinated phenolic compounds have been studied for their anticancer properties. Investigations into the cytotoxic effects of related compounds show that they can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death. Further studies are needed to confirm if 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol exhibits similar effects.
Enzyme Inhibition
Some phenolic compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Preliminary studies suggest that the imine group may enhance the inhibitory activity on these enzymes, potentially providing anti-inflammatory benefits.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry examined a series of chlorinated phenols and their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that chlorinated derivatives showed significant inhibition, hinting at the potential activity of structurally similar compounds like 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol .
- Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines demonstrated that phenolic compounds can induce apoptosis through ROS generation. A derivative study involving chlorinated phenols showed IC50 values in the micromolar range, suggesting a need for further exploration into this compound's activity .
- Enzyme Inhibition Research : Research focusing on enzyme inhibition highlighted the role of phenolic compounds in modulating COX and LOX activities. The findings suggest that such compounds could serve as lead structures for developing anti-inflammatory drugs .
Q & A
Q. What are the recommended methods for determining the crystal structure of 2-(2-Methyl-2-propenylimino-(2-chlorophenyl)methyl)-4-chlorophenol?
To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) for data processing and structure solution . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and validate geometric parameters . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding and intermolecular interactions using Mercury or PLATON .
Q. How can researchers optimize the synthesis of this compound to ensure high purity?
Synthetic optimization should focus on reaction stoichiometry and purification. Use a Schiff base condensation protocol under inert conditions (e.g., N₂ atmosphere) to minimize oxidation. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity using HPLC with a C18 column (UV detection at 254 nm) or GC/MS with electron ionization (EI) mode, referencing retention times against known chlorophenol derivatives .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
High-resolution mass spectrometry (HRMS) or LC-MS/MS is recommended for detecting low-abundance impurities. For structural identification of byproducts, combine NMR (¹H/¹³C, DEPT-135) with solid-state IR spectroscopy to resolve functional groups like imine (C=N) and phenolic (O–H) stretches. Cross-reference impurity profiles with databases such as the Reference Standards for Pharmaceutical Analysis to identify chlorinated analogs or degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or occupancy disorders?
Anomalies in thermal parameters may arise from twinning or dynamic disorder. Use the TWINABS module in the Bruker APEX3 suite to deconvolute overlapping reflections . For occupancy disorders, refine alternative conformations using PART instructions in SHELXL and validate with the ADDSYM tool in PLATON to check for missed symmetry . Comparative analysis with density functional theory (DFT)-optimized molecular geometries can clarify ambiguous electron density regions .
Q. What computational strategies are effective for predicting the bioactivity of this compound against fungal targets?
Perform molecular docking studies using AutoDock Vina or Schrödinger Suite, targeting fungal cytochrome P450 enzymes (e.g., CYP51) due to structural similarities to known antifungal agents like epoxiconazole . Validate docking poses with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Pair computational predictions with in vitro assays (e.g., microbroth dilution against Candida albicans) to correlate docking scores with minimum inhibitory concentrations (MICs).
Q. How should researchers address discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
Discrepancies often arise from solvent effects or conformational flexibility. Recalculate theoretical NMR shifts (e.g., using Gaussian 16 with the PCM solvent model) incorporating explicit solvent molecules (e.g., DMSO or CDCl₃) . For dynamic systems, apply time-averaged NMR simulations (e.g., with CASTools) to account for rotameric equilibria. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .
Methodological Notes
- Crystallography Workflow : Data collection → Integration (SAINT) → Absorption correction (SADABS) → Structure solution (SHELXD) → Refinement (SHELXL) → Validation (CheckCIF) .
- Synthetic Best Practices : Use Schlenk lines for air-sensitive steps and monitor reactions via TLC (silica GF254).
- Data Conflict Resolution : Always cross-check experimental results with multiple computational models or orthogonal analytical techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
